N-(2,4-dimethoxyphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 2,4-dimethoxyphenylacetamide group via a sulfanyl bridge. The 2,4-dimethylphenyl substituent on the pyrazolo ring and the methoxy groups on the acetamide moiety contribute to its unique electronic and steric properties. Pyrazolo[3,4-d]pyrimidines are known for their pharmacological relevance, particularly as kinase inhibitors, making this compound a candidate for further biological evaluation .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-5-8-19(15(2)9-14)28-22-17(11-26-28)23(25-13-24-22)32-12-21(29)27-18-7-6-16(30-3)10-20(18)31-4/h5-11,13H,12H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMTURCIURENFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The presence of methoxy groups and a sulfanyl group enhances its pharmacological profile. The molecular formula is , with a molecular weight of 426.54 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cellular proliferation.
- Case Study 1 : A derivative similar to this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 10 µM .
Anti-inflammatory Activity
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have also been evaluated for anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and enzymes.
- Case Study 2 : In a study assessing the anti-inflammatory effects of related compounds, one derivative exhibited a 70% reduction in prostaglandin E2 (PGE2) levels at a dosage of 50 mg/kg .
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives has been well documented. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-... | E. coli | 32 µg/mL |
| N-(2,4-dimethoxyphenyl)-... | S. aureus | 16 µg/mL |
| N-(2,4-dimethoxyphenyl)-... | P. aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may interact with specific receptors that regulate inflammatory responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit favorable absorption profiles with moderate half-lives. Toxicological assessments have revealed that certain derivatives possess low acute toxicity (LD50 > 1000 mg/kg), suggesting a safety margin for further development .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
*Calculated based on analogous structures due to lack of direct data.
Critical Discussion of Divergent Findings
- Halogen Effects : While the 4-chlorophenyl analog () shows enhanced binding in pyrimidine derivatives, fluorine substituents () may confer better metabolic stability in pyrazolo systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
